5-Bromo-1-sec-butyl-1H-imidazole
Description
5-Bromo-1-sec-butyl-1H-imidazole is a brominated imidazole derivative featuring a sec-butyl group at the 1-position of the imidazole ring. Bromine at the 5-position introduces electron-withdrawing effects, influencing reactivity and stability, while the sec-butyl substituent contributes to steric bulk and lipophilicity. Such compounds are pivotal in medicinal chemistry and materials science due to their versatility in synthetic modifications and biological activity .
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
5-bromo-1-butan-2-ylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-6(2)10-5-9-4-7(10)8/h4-6H,3H2,1-2H3 |
InChI Key |
NGAUGCHALGBXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=NC=C1Br |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: 5-Bromo-1-butan-2-ylimidazole is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in drug design. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-1-butan-2-ylimidazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical and structural parameters of 5-Bromo-1-sec-butyl-1H-imidazole (inferred) with related compounds from the evidence:
Notes:
- Benzimidazole vs. Imidazole : Benzimidazoles (fused benzene-imidazole rings) exhibit higher molecular weights and melting points due to increased aromaticity and rigidity compared to simple imidazoles .
- Substituent Effects: Alkyl groups (e.g., sec-butyl, isopropyl) enhance lipophilicity, while methoxy or phenyl groups introduce polar or π-π interactions, respectively.
Key Differences :
Comparative Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
